![molecular formula C10H10BrNO3 B2860328 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one CAS No. 2168814-75-1](/img/structure/B2860328.png)
6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains a benzene ring fused with an oxazine ring. This compound has attracted the attention of researchers due to its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Reactivity
1. One-Pot Synthesis Approaches
- Innovative "one-pot" synthesis methods have been developed for constructing multisubstituted benzo[b][1,4]oxazins, demonstrating the compound's versatility in organic synthesis. These approaches utilize intramolecular trapping reactions and are notable for their efficiency and the use of environmentally benign conditions (Zhang et al., 2018).
2. Applications in Spirocyclization
- Catalytic systems leveraging hydrochloric acid and N-bromosuccinimide have been employed to induce spiroannulation, forming gem-dibromospirocyclic benzo[d][1,3]oxazines. This reaction underscores the compound's utility in generating pharmacophores and as a precursor in synthesizing complex molecular structures (Chaisan et al., 2021).
3. Antimicrobial Activity
- Derivatives of benzo[b][1,4]oxazin-3(4H)-one have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one derivatives in contributing to the development of new antimicrobial agents, highlighting the importance of specific substituents in enhancing antimicrobial efficacy (Fang et al., 2011).
4. Nucleophilic Ring Opening Reactions
- The compound has also shown promise in nucleophilic ring-opening reactions with Reformatsky reagents, leading to β-amino ester derivatives. This demonstrates its potential as a building block in synthesizing complex organic molecules with significant biological activity (Alberola et al., 1990).
properties
IUPAC Name |
6-bromo-2-ethoxy-1,2-dihydro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-14-10-12-8-4-3-6(11)5-7(8)9(13)15-10/h3-5,10,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCIKEKYMSGSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1NC2=C(C=C(C=C2)Br)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


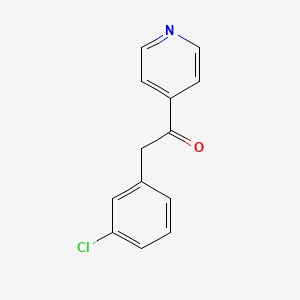
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2860250.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2860252.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)
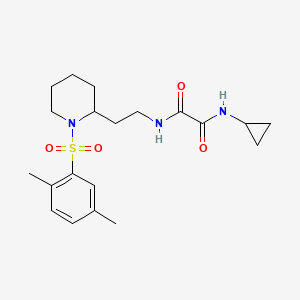
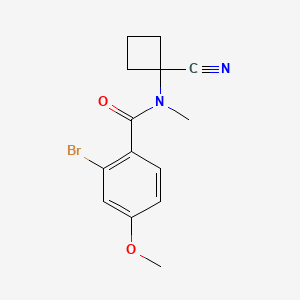
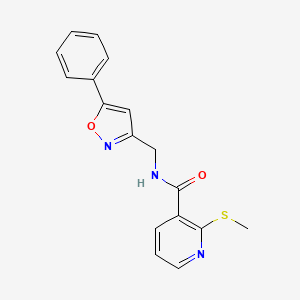
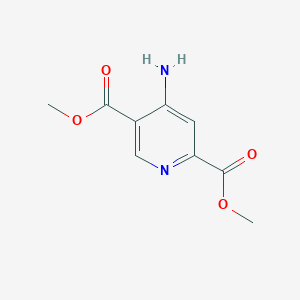
![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)
![2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2860263.png)

![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)
